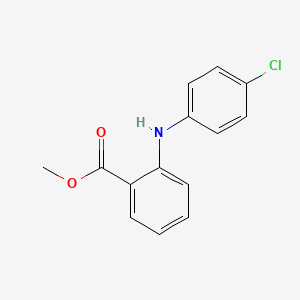![molecular formula C10H13N5O3 B13887946 N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)
N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine is a chemical compound known for its unique structure and properties It features a benzoxadiazole ring substituted with a nitro group and a butane-1,4-diamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with butane-1,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states or products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine has several applications in scientific research:
Fluorescent Probes: Due to its benzoxadiazole moiety, it can be used as a fluorescent probe in biological imaging and diagnostics.
Chemical Sensors: It can be employed in the development of sensors for detecting specific analytes.
Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: It may serve as a building block for designing new drugs with potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine involves its interaction with specific molecular targets. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function. These interactions can be exploited for therapeutic or diagnostic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(7-nitro-2,1,3-benzoxadiazol-4-yl)methyl]amino palmitoyl Coenzyme A
- N-(7-nitro-2,1,3-benzoxadiazol-4-yl)aminoethyl]trimethylammonium
- 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine
Uniqueness
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine is unique due to its specific combination of a benzoxadiazole ring with a butane-1,4-diamine moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Eigenschaften
Molekularformel |
C10H13N5O3 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
N'-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-2-6-12-7-3-4-8(15(16)17)10-9(7)13-18-14-10/h3-4,12H,1-2,5-6,11H2 |
InChI-Schlüssel |
AGHCNLCZDDXGBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


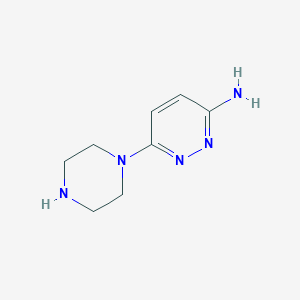
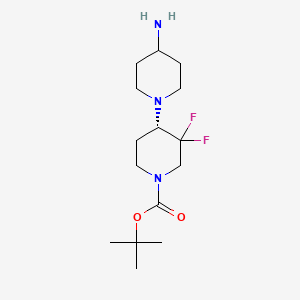
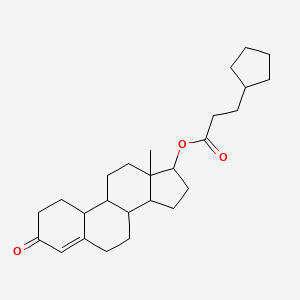
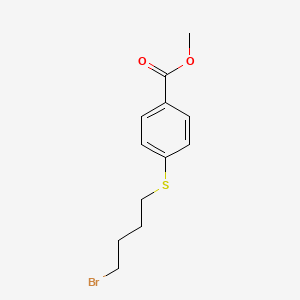
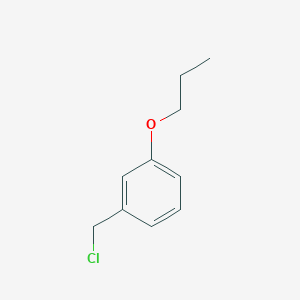
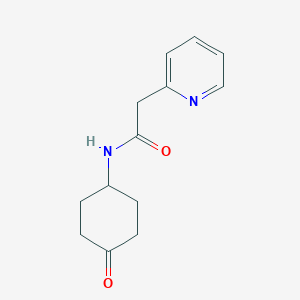
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
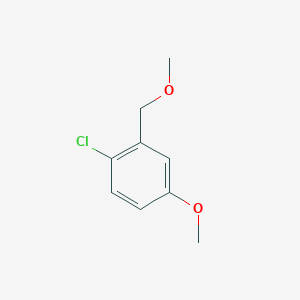
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
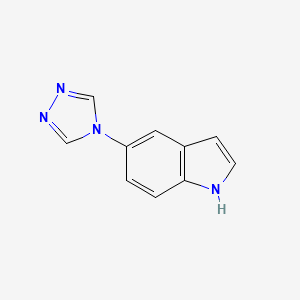
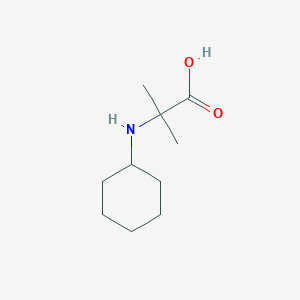
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
